7-Bromopyrazolo[1,5-c]pyrimidine
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Overview
Description
7-Bromopyrazolo[1,5-c]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyrimidine ring with a bromine atom attached at the 7th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromopyrazolo[1,5-c]pyrimidine typically involves the cyclocondensation of 5-aminopyrazole with 1,3-biselectrophilic substrates, such as β-dicarbonyl compounds . This reaction is often carried out under microwave irradiation to enhance the efficiency and yield of the product . The reaction conditions generally include the use of a suitable solvent, such as ethanol or acetonitrile, and a base, such as potassium carbonate, to facilitate the cyclization process .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: 7-Bromopyrazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific nucleophile used in the substitution reactions. For example, substitution with an amine would yield an amino derivative of this compound .
Scientific Research Applications
7-Bromopyrazolo[1,5-c]pyrimidine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 7-Bromopyrazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom at the 7th position plays a crucial role in enhancing the compound’s binding affinity to these targets . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the enzyme’s function . Additionally, it can interact with receptors to modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine: This compound shares a similar core structure but lacks the bromine atom at the 7th position.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: This compound has a similar fused-ring structure but contains nitro groups instead of a bromine atom.
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Another similar compound with a fused-ring structure and different functional groups.
Uniqueness: The presence of the bromine atom at the 7th position in 7-Bromopyrazolo[1,5-c]pyrimidine distinguishes it from other similar compounds. This unique feature enhances its reactivity and binding affinity, making it a valuable compound for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C6H4BrN3 |
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Molecular Weight |
198.02 g/mol |
IUPAC Name |
7-bromopyrazolo[1,5-c]pyrimidine |
InChI |
InChI=1S/C6H4BrN3/c7-6-8-3-1-5-2-4-9-10(5)6/h1-4H |
InChI Key |
LEFWZDNGNJDQRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N2C1=CC=N2)Br |
Origin of Product |
United States |
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